Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-
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Overview
Description
Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of two azo groups (-N=N-) and a sulfonic acid group (-SO3H) attached to a benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- typically involves the diazotization of 4-ethoxyaniline followed by coupling with 2,5-dimethoxyaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. The reaction conditions usually require low temperatures to maintain the stability of the diazonium salt and to ensure efficient coupling and sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. The final product is often purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo reduction to form amines, which can then interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Sulfanilic acid: An aromatic sulfonic acid used in the synthesis of dyes and as a reagent in analytical chemistry.
p-Toluenesulfonic acid: A strong organic acid used as a catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]- is unique due to the presence of two azo groups and a sulfonic acid group, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
25124-87-2 |
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Molecular Formula |
C22H22N4O6S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[[4-[(4-ethoxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C22H22N4O6S/c1-4-32-17-10-8-15(9-11-17)23-25-19-13-22(31-3)20(14-21(19)30-2)26-24-16-6-5-7-18(12-16)33(27,28)29/h5-14H,4H2,1-3H3,(H,27,28,29) |
InChI Key |
OFLKKXQQHQTLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC(=CC=C3)S(=O)(=O)O)OC |
Origin of Product |
United States |
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